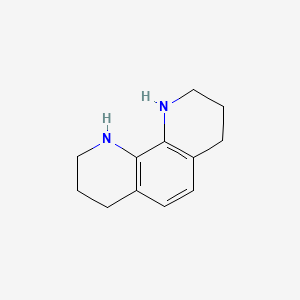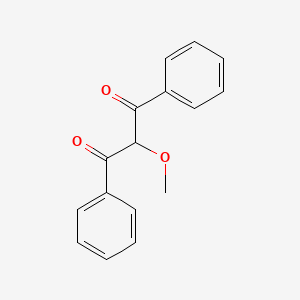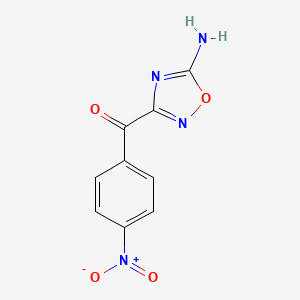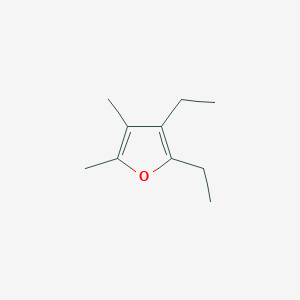
1,10-Phenanthroline, 1,2,3,4,7,8,9,10-octahydro-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,10-Phenanthroline, 1,2,3,4,7,8,9,10-octahydro- is a heterocyclic organic compound. It is a derivative of 1,10-phenanthroline, where the aromatic rings are partially hydrogenated. This compound is known for its ability to form strong complexes with metal ions, making it a valuable ligand in coordination chemistry .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1,10-Phenanthroline, 1,2,3,4,7,8,9,10-octahydro- can be synthesized through the hydrogenation of 1,10-phenanthroline. The process involves the use of hydrogen gas in the presence of a suitable catalyst, such as palladium on carbon, under high pressure and temperature conditions .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques are common in industrial settings .
Analyse Des Réactions Chimiques
Types of Reactions: 1,10-Phenanthroline, 1,2,3,4,7,8,9,10-octahydro- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form 1,10-phenanthroline.
Reduction: It can be further reduced to form fully hydrogenated derivatives.
Substitution: The nitrogen atoms in the compound can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly used.
Substitution: Electrophiles such as alkyl halides and acyl chlorides are used under basic conditions.
Major Products:
Oxidation: 1,10-Phenanthroline.
Reduction: Fully hydrogenated derivatives.
Substitution: Various substituted derivatives depending on the electrophile used.
Applications De Recherche Scientifique
1,10-Phenanthroline, 1,2,3,4,7,8,9,10-octahydro- has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry to form complexes with metal ions.
Biology: The compound is used in biochemical assays to study metal ion interactions with biomolecules.
Industry: It is used in the development of sensors and materials for detecting and capturing metal ions.
Mécanisme D'action
The mechanism of action of 1,10-Phenanthroline, 1,2,3,4,7,8,9,10-octahydro- involves its ability to chelate metal ions. The nitrogen atoms in the compound coordinate with metal ions, forming stable complexes. This chelation process can inhibit the activity of metalloproteases by removing the metal ion required for their catalytic activity . The compound primarily targets zinc metallopeptidases, with a lower affinity for calcium .
Comparaison Avec Des Composés Similaires
2,2’-Bipyridine: Similar to 1,10-phenanthroline in terms of coordination properties but with different structural features.
Phenanthrene: The parent hydrocarbon of 1,10-phenanthroline, lacking the nitrogen atoms.
Ferroin: A well-known complex of 1,10-phenanthroline with iron(II), used as a redox indicator.
Uniqueness: 1,10-Phenanthroline, 1,2,3,4,7,8,9,10-octahydro- is unique due to its partially hydrogenated structure, which imparts different electronic and steric properties compared to its fully aromatic counterpart. This makes it a versatile ligand in coordination chemistry and a valuable tool in various scientific research applications .
Propriétés
Numéro CAS |
56798-33-5 |
|---|---|
Formule moléculaire |
C12H16N2 |
Poids moléculaire |
188.27 g/mol |
Nom IUPAC |
1,2,3,4,7,8,9,10-octahydro-1,10-phenanthroline |
InChI |
InChI=1S/C12H16N2/c1-3-9-5-6-10-4-2-8-14-12(10)11(9)13-7-1/h5-6,13-14H,1-4,7-8H2 |
Clé InChI |
SLRLPPDIZJJYOY-UHFFFAOYSA-N |
SMILES canonique |
C1CC2=C(C3=C(CCCN3)C=C2)NC1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![(2-{[4-(Propan-2-yl)phenyl]sulfanyl}phenyl)acetic acid](/img/structure/B14645599.png)


![(2,2-Dimethyl-1,3-dioxolan-4-yl)methyl 2-[3-(trifluoromethyl)anilino]benzoate](/img/structure/B14645610.png)

![2-[(4-Methylpiperazin-1-yl)disulfanyl]-1,3-benzothiazole](/img/structure/B14645618.png)






